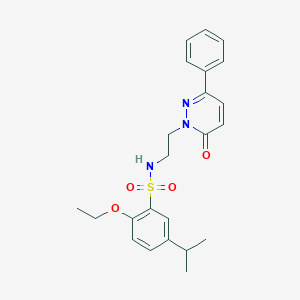

N-(3,4-二甲氧基苯基)-2-(4-甲氧基苯磺酰胺)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

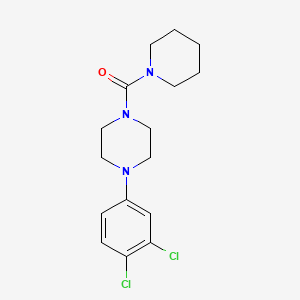

The compound "N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide" is a derivative of sulfonamide, which is a functional group commonly found in various pharmaceutical agents. Sulfonamides are known for their inhibitory properties against the enzyme carbonic anhydrase (CA), which plays a significant role in physiological processes such as respiration and the regulation of pH in tissues. The compound likely shares structural similarities with other sulfonamide derivatives that have been studied for their interactions with carbonic anhydrase isozymes and other biological targets.

Synthesis Analysis

The synthesis of thiazole derivatives, which are structurally related to the compound of interest, can be achieved through multicomponent reactions involving phenacyl bromide or 4-methoxyphenacyl bromide, carbon disulfide, and primary amine. This method, as described in the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, utilizes crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 as a catalyst, providing an atom-economical and straightforward one-pot synthetic route .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized by various spectroscopic techniques, including NMR, mass spectra, and FT-IR. X-ray crystallography can confirm the three-dimensional structure, revealing the geometry around the sulfonamide nitrogen and the conformation of the molecule. For example, a related compound with a sulfonamide group showed a nearly trigonal-planar geometry around the nitrogen atom, with dihedral angles indicating the orientation of the thiazole and phenyl rings .

Chemical Reactions Analysis

Sulfonamide derivatives can interact with carbonic anhydrase isozymes, acting as inhibitors. The potency of inhibition can vary among different isozymes, as seen with 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, which is a potent inhibitor for certain CA isozymes and a weaker inhibitor for others . The interactions between the inhibitor and the enzyme can be elucidated through X-ray crystallographic studies, providing insights into the binding mechanisms and the potential for selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as thermal stability and solubility, can be assessed using techniques like thermogravimetric analysis (TGA) and dynamic light scattering (DLS). The thermal stability of a compound can be determined by the temperature at which it remains stable before decomposition . Additionally, the electronic structure and potential non-linear optical properties can be investigated through density functional theory (DFT) calculations and solvent effect studies .

科学研究应用

抗肿瘤活性

包括类似于 N-(3,4-二甲氧基苯基)-2-(4-甲氧基苯磺酰胺)噻唑-4-甲酰胺的磺酰胺在内的化合物已显示出显著的抗肿瘤活性。马福沙米是一种环磷酰胺类似物,也是恶唑磷酰胺试剂的一部分,是自发降解为 4-羟基环磷酰胺的示例,在临床前研究和临床试验中显示出对各种癌症类型的疗效。马福沙米已被探索用于患有白血病、淋巴瘤和实体瘤所致的肿瘤性脑膜炎患者的鞘内给药,显示出良好的耐受性和有效性 (Mazur 等人,2012)。

磺酰胺的生物活性

磺酰胺由于其结构基序,一直是开发新药理剂的研究重点。它们以其广泛的药理活性而闻名。磺酰胺的构效关系 (SAR) 研究已导致发现具有有效抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤特性的化合物。这类化合物在药物化学中发挥着重要作用,有助于开发具有多种治疗应用的新药 (El-Qaliei 等人,2020)。

抗氧化特性

对磺酰胺的抗氧化能力的研究发现,这些化合物可以有效清除自由基,有助于减轻氧化应激相关疾病。用于确定抗氧化活性的分析方法,例如 ABTS 和 DPPH 测定法,已应用于磺酰胺以评估其在中和活性氧中的功效,展示了它们在食品工程、医学和药学中的相关性 (Munteanu & Apetrei,2021)。

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S2/c1-26-13-5-7-14(8-6-13)30(24,25)22-19-21-15(11-29-19)18(23)20-12-4-9-16(27-2)17(10-12)28-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTBJSOOVJHGQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)

![Benzo[d]isoxazole-4-carboxylic acid](/img/structure/B2550384.png)

![N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2550385.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2550386.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)

![2-[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2550398.png)